molecular formula C11H10N2O B8664835 2-Amino-4-pyridin-3-YL-phenol

2-Amino-4-pyridin-3-YL-phenol

Cat. No. B8664835
M. Wt: 186.21 g/mol
InChI Key: PCQBPZPGEZSYHS-UHFFFAOYSA-N
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Patent
US06809094B2

Procedure details

A mixture of 2-nitro-4-pyridin-3-yl-phenol (80 mg, 0.37 mmol), 10% Pd-C (8.0 mg), acetic acid (21 μL, 0.37 mmol) in MeOH (3.7 mL) was hydrogenated at 45 PSI at RT for 16 h. The mixture was filtered through a pad of celite and concentrate to afford 70 mg (100%) of the title compound as a brown oil: 1H NMR (CDCl3, 400 MHz) δ 8.57 (d, 1H, J=1.7 Hz), 8.30 (d, 1H, J=5.0 Hz), 7.75 (dt, 1H, J=7.9, 2.1 Hz), 7.25 (dd, 1H, J=7.9, 5.0 Hz), 6.77-6.69 (m, 2H), 3.94 (br s, 3H); 13C NMR (CDCl3, 100 MHz) δ 147.0, 146.5, 145.7, 137.6, 135.5, 134.8, 129.3, 124.0, 118.1, 115.4, 114.6; MS (Cl) m/z 187.1 (M+1); HPLC retention time=1.29 min.
Name
2-nitro-4-pyridin-3-yl-phenol
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
21 μL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:5]=1[OH:16])([O-])=O.C(O)(=O)C>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:5]=1[OH:16]

Inputs

Step One
Name
2-nitro-4-pyridin-3-yl-phenol
Quantity
80 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C=1C=NC=CC1)O
Name
Quantity
21 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.7 mL
Type
solvent
Smiles
CO
Name
Quantity
8 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C=1C=NC=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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